1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-chloro-2-cyanophenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-1-2-12(10(7-11)8-15)16-5-3-9(4-6-16)13(17)18/h1-2,7,9H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSDXEXHDFJZJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the 4-Chloro-2-cyanophenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
Physicochemical Properties
- Lipophilicity (LogP): The chloro and cyano substituents balance hydrophobicity and electronic effects, likely resulting in a moderate LogP (~2.5–3.0). In contrast, the benzoyl group in 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid raises LogP due to aromatic hydrophobicity .
- Acidity: The carboxylic acid moiety (pKa ~4–5) is common across analogs, but electron-withdrawing groups (e.g., -CN) may slightly lower the pKa compared to non-electron-withdrawing substituents .
Key Research Findings
- Structural Insights : X-ray crystallography of related piperidine derivatives (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) reveals chair conformations in the piperidine ring, stabilized by intramolecular hydrogen bonds .
- Thermochemical Stability : Density functional theory (DFT) studies highlight the role of exact exchange in predicting stability and reactivity of such compounds, with gradient-corrected functionals providing accurate thermochemical data .
Biological Activity
1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine structure with specific substitutions that may influence its interactions with biological targets. This article explores its biological activity, including immunomodulatory effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C13H14ClN3O2
- Molecular Weight : 281.72 g/mol
- Structure : The compound consists of a piperidine ring substituted at the 4-position with a carboxylic acid group and includes a chloro and a cyano group on the phenyl ring.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The presence of the chloro and cyano groups may enhance lipophilicity and receptor binding affinity, influencing its pharmacological effects.
Immunomodulatory Properties
Recent studies have indicated that this compound exhibits immunomodulatory properties , potentially enhancing immune responses. This suggests its relevance in therapeutic applications related to immune disorders. The compound's ability to modulate immune function positions it as a candidate for further research in immunotherapy.
Pain Modulation
Compounds similar to this compound have been noted for their potential in modulating pain through interactions with vanilloid receptors . These interactions are crucial for understanding how the compound may alleviate pain or inflammation, making it a candidate for analgesic development.
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. The following table summarizes some analogs and their unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-4-methylpiperidine-4-carboxylic acid | Two chlorine substituents on phenyl | Enhanced lipophilicity |
| 1-(2-Cyanophenyl)-4-methylpiperidine-4-carboxylic acid | No chlorine substituent | Potentially different receptor interaction |
| 1-(3,4-Dichlorophenyl)-4-methylpiperidine-4-carboxylic acid | Chlorine substituents at different positions | Varying biological activity |
This table illustrates how variations in substitution patterns can lead to differences in biological activity and chemical reactivity, emphasizing the unique profile of this compound.
Study on Immune Modulation
A study focusing on the immunomodulatory effects of related compounds demonstrated that certain piperidine derivatives could enhance T-cell proliferation. This suggests that similar mechanisms may be at play for this compound, warranting further investigation into its potential as an immunotherapeutic agent.
Pain Relief Mechanism Exploration
In vitro studies have shown that compounds interacting with vanilloid receptors can significantly reduce pain signaling pathways. Research indicates that modifications to the piperidine structure can enhance binding affinity, suggesting that this compound may similarly affect pain modulation .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chloro-2-cyanophenyl)piperidine-4-carboxylic acid?
- Methodological Answer: The synthesis can involve coupling a piperidine-4-carboxylic acid scaffold with a 4-chloro-2-cyanophenyl moiety. Key steps include:
- Nitrile hydrolysis: Convert the cyano group to a carboxylic acid under acidic conditions (e.g., refluxing with HCl and acetic acid, as demonstrated in analogous piperidine derivatives) .
- Suzuki-Miyaura coupling: Attach the chlorophenyl group to the piperidine ring using palladium catalysts, as seen in related sulfonylpiperidine syntheses .
- Protection/deprotection strategies: Use tert-butyloxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR spectroscopy: Confirm the piperidine ring conformation and substitution pattern via - and -NMR. For example, the carboxylic acid proton may appear as a broad singlet (~12 ppm) .
- Mass spectrometry (HRMS): Verify molecular weight (expected ~294.7 g/mol) and fragmentation patterns.
- Elemental analysis: Ensure stoichiometric consistency (C, H, N, Cl) .
Q. What solvents and conditions are suitable for its purification?
- Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to isolate the carboxylic acid form, leveraging its polarity .
- Column chromatography: Employ silica gel with gradients of ethyl acetate and hexane (e.g., 3:7 to 1:1) to separate intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Model transition states for nitrile hydrolysis or coupling reactions to identify energy barriers and optimal catalysts .
- Reaction path screening: Use software like Gaussian or ORCA to predict regioselectivity in aryl chloride substitutions .
- Machine learning: Train models on PubChem data (e.g., analogous piperidine derivatives) to predict reaction yields under varying conditions .
Q. How to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer:
- Orthogonal assays: Compare results across enzymatic (e.g., kinase inhibition) and cell-based assays to rule out false positives .
- Purity validation: Ensure >95% purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to exclude impurities affecting bioactivity .
- Molecular docking: Simulate binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity disparities .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Methodological Answer:
- In vitro microsomal assays: Test stability in human liver microsomes (HLMs) with NADPH cofactors. If unstable, modify the cyanophenyl group (e.g., fluorination) to reduce CYP450-mediated oxidation .
- Prodrug design: Mask the carboxylic acid as an ester to enhance membrane permeability, followed by enzymatic cleavage in vivo .
Q. How to address conflicting spectroscopic data in structural elucidation?
- Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
